molecular formula C45H56O23 B1237301 Epimedin K CAS No. 174286-13-6

Epimedin K

Cat. No. B1237301
M. Wt: 964.9 g/mol
InChI Key: AHIXHBMUHIBLGS-ODUQWYRWSA-N
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Description

Epimedin K, also known as Korepimedoside B, is a flavonol glycoside isolated from the aerial parts of Epimedium koreanum Nakai . This plant is a famous Chinese herbal medicine used for the research of impotence, osteoporosis, immune suppression, and cardiovascular diseases .


Synthesis Analysis

The biosynthetic pathways of specific Epimedium flavonoids have been elucidated, and successful production of icaritin has been achieved . Biotransformation strategies promise huge potential for increasing the contents of high-value Epimedium flavonoids, which would promote the full use of the Epimedium herb . Complete biosynthesis of major Epimedium flavonoids by microbial cell factories would enable industrial-scale production of Epimedium flavonoids .


Molecular Structure Analysis

Epimedin K has a molecular formula of C45H56O23 and an exact mass of 964.321245 . It is a compound of the flavonoids class .


Chemical Reactions Analysis

The explanation of the Chinese Medicine Processing (CMP) mechanism mainly focuses on the changes in chemical components . When Epimedh Folium is stir-fried with mutton tallow, hydrolysis reactions occur .


Physical And Chemical Properties Analysis

Epimedin K is a compound with a molecular weight of 964.91 and a molecular formula of C45H56O23 .

Scientific Research Applications

Chemical Structure and Identification

  • Chemical Structure of Epimedin K : A study by Sun et al. (1996) isolated a new flavonol glycoside named epimedin K from the aerial parts of Epimedium koreanum NAKAI (Berberidaceae). Its structure was determined as anhydroicaritin 3-O-β-D-(2, 6-di-O-acetyl) glucopyranosyl (1→3)-α-L-(4-O-acetyl) rhamnopyranoside-7-O-β-D-glucopyranoside based on spectroscopic and chemical evidence (Sun et al., 1996).

Metabolism and Pharmacokinetics

  • Metabolism of Epimedin A : A study by Cui et al. (2014) investigated the metabolism of epimedin A, a major component of Herba Epimedii, in rats. The metabolites of epimedin A might influence the effects of Herba Epimedii. The study revealed extensive phase I and phase II metabolism of epimedin A in rats, which is important for safety evaluation and understanding how traditional Chinese medicine works (Cui et al., 2014).

Absorption and Utilization

  • Absorption and Utilization of Epimedin C and Icariin : Huang et al. (2019) focused on the absorption and utilization of epimedin C and icariin, major flavonoids from Epimedii herba. The study found that these compounds were not efficiently absorbed by LPS-induced osteoblasts but had high utilization efficiency once inside the cells. This research provided insights into the behavior of these compounds on LPS-induced osteoblasts and their regulatory property on the expression of key genes and proteins of the BMP-2/Runx2 signaling pathway, which could enhance bone repair (Huang et al., 2019).

Biochemical Characterization and Applications

  • Biochemical Characterization for Icaritin Production : Xie et al. (2020) conducted a study on the biochemical characterization of a novel hyperthermophilic α-L-rhamnosidase from Thermotoga petrophila for enhancing the biotransformation efficiency of icaritin, a desired drug candidate with anti-cancer activities, from epimedin C. This study provided a new perspective on the enzymatic transformation process for icaritin production from epimedin C, using thermostable glycosidase (Xie et al., 2020).

Extraction Methods

  • Ultrasonic-Assisted Extraction from Epimedium Leaves : Zhang et al. (2009) demonstrated the feasibility of ultrasonic-assisted extraction of epimedin C from fresh leaves of Epimedium. This method was shown to be effective in enhancing mass transfer of solvents into the leaf materials and the soluble constituents into the solvents, compared with traditional Soxhlet extraction method. This has implications for industrial processing of epimedin C (Zhang et al., 2009).

Pharmacokinetics and Bioavailability

  • Pharmacokinetics of Epimedin C : Lee et al. (2014) developed a sensitive method based on LC-MS/MS to evaluate the pharmacokinetics of epimedin C after administration of Herba Epimedii in rats. This study provided insights into the oral bioavailability of epimedin C, highlighting the importance of such analytical methods in understanding the pharmacokinetics of traditional Chinese medicine ingredients (Lee et al., 2014).

Safety And Hazards

Epimedin K should be handled with care to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It should be stored in sealed, cool, and dry conditions . In case of accidental ingestion or inhalation, immediate medical attention is required .

Future Directions

Epimedin K has shown potential therapeutic effects against Type 2 Diabetes Mellitus (T2DM) in a mouse model . The hypoglycemic activity of Epimedin K was explored using a label-free proteomic technique for the first time . More research is needed to fully understand the therapeutic potential and mechanism of action of Epimedin K .

properties

IUPAC Name

[(2R,3S,4S,5R,6S)-5-acetyloxy-6-[(2S,3R,4S,5S,6S)-5-acetyloxy-3-hydroxy-2-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-6-methyloxan-4-yl]oxy-3,4-dihydroxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H56O23/c1-17(2)8-13-24-26(63-43-35(56)33(54)30(51)27(15-46)64-43)14-25(50)29-32(53)40(38(66-39(24)29)22-9-11-23(58-7)12-10-22)67-44-36(57)41(37(18(3)60-44)61-20(5)48)68-45-42(62-21(6)49)34(55)31(52)28(65-45)16-59-19(4)47/h8-12,14,18,27-28,30-31,33-37,41-46,50-52,54-57H,13,15-16H2,1-7H3/t18-,27+,28+,30+,31+,33-,34-,35+,36+,37-,41-,42+,43+,44-,45-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHIXHBMUHIBLGS-ODUQWYRWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)OC6C(C(C(C(O6)COC(=O)C)O)O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C)O)O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H56O23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80169806
Record name Korepimedoside B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80169806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

964.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Epimedin K

CAS RN

174286-13-6
Record name Korepimedoside B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174286136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Korepimedoside B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80169806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
Y Lu, H Wu, Y Tian, Y Cheng, R Qi, Y Wu… - Analytical letters, 2010 - Taylor & Francis
… Thus, in this section the NACE separation of Icariin, Icariside II, and Epimedin K was investigated using borate as the buffer electrolyte and MeCN as the organic solvent. …
Number of citations: 11 www.tandfonline.com
P SUN, W YE, G ZHENG, Z WANG, Y CHEN… - Chemical and …, 1996 - jstage.jst.go.jp
A new flavonol glycoside named epimedin K was isolated from the aerial parts of Epimedium koreanum NAKAI (Berberidaceae). Its chemical structure was found to be anhydroicaritin 3-…
Number of citations: 14 www.jstage.jst.go.jp
F Zulfiqar, SI Khan, SA Ross, Z Ali, IA Khan - Phytochemistry Letters, 2017 - Elsevier
… Other five compounds, epimedokreanoside II (5), epimedoside (6), epimedin L (7), epimedin I (8), and epimedin K (9) inhibited iNOS with IC 50 values of 14–30 μM without showing any …
Number of citations: 29 www.sciencedirect.com
P Sun, Y Chen, N Shimizu, T TAKEDA - … and pharmaceutical bulletin, 1998 - jstage.jst.go.jp
… In our previous paper,2'3) the isolation and structural determination of two new flavonol glycosides named epimedoside and epimedin K, together with three known compounds, …
Number of citations: 18 www.jstage.jst.go.jp
J Chen, J Wang, Y Lu, S Zhao, Q Yu, X Wang… - … of Pharmaceutical and …, 2018 - Elsevier
Neuroinflammation is a main factor in the pathogenesis of neurodegenerative diseases, such as Alzheimer disease. Our previous studies indicated that the modified Wuziyanzong …
Number of citations: 5 www.sciencedirect.com
I Gani, S Jameel, SA Bhat, H Amin, KA Bhat - ChemistrySelect, 2023 - Wiley Online Library
Prenylated flavonoids are the chemotaxonomic markers of genus Epimedium. Icariin, epimedin A, B and C are the main bioactive principles found in Epimedium spp. The chemical and …
JY Bae, B Avula, J Zhao, V Raman, YH Wang… - … of Pharmaceutical and …, 2020 - Elsevier
… These also contain minor components including epimedin K, epimedin L, sagittatoside A, icariside II, etc. As shown in Table 4, the different Epimedium species containing different …
Number of citations: 15 www.sciencedirect.com
J Zhong, C Zhou, H Li, R Li - Chinese Herbal Medicines, 2014 - Elsevier
… A new flavonol glycoside, epimedin K, from Epimedium koreanum. Chem Pharm Bull 44: 446-447. Tu FJ, Dai Y, Yao … A new flavonol glycoside, epimedin K, from Epimedium koreanum …
Number of citations: 1 www.sciencedirect.com
H Ma, X He, Y Yang, M Li, D Hao, Z Jia - Journal of ethnopharmacology, 2011 - Elsevier
Epimedium (Berberidaceae), is a genus of about 52 species in the family Berberidaceae, which also known as Rowdy Lamb Herb, Xianlinpi, Barrenwort, Bishop's Hat, Fairy Wings, …
Number of citations: 447 www.sciencedirect.com
B Meng, Y He, Z Wang, X Deng, C Teng, X Ke… - Pakistan Journal of …, 2021 - go.gale.com
Epimedium has beneficial effects in nourishing and building up the body and is widely used in practical production of Epimedium preparations. As one of the major active compounds in …
Number of citations: 4 go.gale.com

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